molecular formula C13H7Cl2NO4 B6407441 2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid, 95% CAS No. 1261906-76-6

2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6407441
CAS RN: 1261906-76-6
M. Wt: 312.10 g/mol
InChI Key: LBGSBMLWQGZAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid is an organic compound with the formula C12H6Cl2NO3. It is a white solid that is soluble in organic solvents. This compound is a common reagent used in the laboratory for a variety of purposes. It has been used in the synthesis of other compounds, as a catalyst, and as an intermediate in the synthesis of drugs and other compounds.

Mechanism of Action

2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid acts as an electrophile in organic reactions. The nitro group is a strong electron-withdrawing group, which makes the compound electron-deficient and thus more reactive. This reactivity makes it useful as a reagent in organic synthesis.
Biochemical and Physiological Effects
2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid has not been found to have any significant biochemical or physiological effects. It has not been found to be toxic or carcinogenic in animal studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid in laboratory experiments is its high reactivity. This compound is highly reactive and can be used in a variety of organic reactions. The main limitation of using this compound is that it is not very soluble in water and must be used in organic solvents.

Future Directions

Future research on 2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid could focus on its use as a catalyst in organic reactions, as well as its potential use in the synthesis of drugs and other compounds. It could also be used to study its biochemical and physiological effects, as well as its potential toxicity and carcinogenicity. Additionally, research could be conducted to explore the potential applications of this compound in the synthesis of polymers, dyes, and other materials.

Synthesis Methods

2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid can be synthesized by the reaction of 2,5-dichloroaniline and nitric acid. The reaction is typically carried out in aqueous solution at room temperature. The product is isolated by filtration and recrystallization.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-4-nitrobenzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as an intermediate in the synthesis of drugs and other compounds. It has also been used in the synthesis of polymers, dyes, and other materials.

properties

IUPAC Name

2-(2,5-dichlorophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-7-1-4-12(15)11(5-7)10-6-8(16(19)20)2-3-9(10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGSBMLWQGZAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691244
Record name 2',5'-Dichloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261906-76-6
Record name 2',5'-Dichloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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